N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide
Description
N-[3-(1,3-Benzothiazol-2-yl)phenyl]-3-methylbenzamide is a benzamide derivative featuring a benzothiazole moiety attached to the meta-position of the phenyl ring and a methyl group at the para-position of the benzamide aromatic ring. The benzothiazole group is a heterocyclic aromatic system known for its electron-withdrawing properties and relevance in medicinal chemistry and materials science. The methyl substituent on the benzamide ring likely influences steric and electronic properties, modulating solubility, crystallinity, and biological interactions.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c1-14-6-4-7-15(12-14)20(24)22-17-9-5-8-16(13-17)21-23-18-10-2-3-11-19(18)25-21/h2-13H,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNXNRSCTLZKTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide typically involves the condensation of 2-aminobenzothiazole with an appropriate benzoyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like chloroform . Another method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethyl formamide (DMF) solvent .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents. Methods like microwave irradiation and one-pot multicomponent reactions are also utilized to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like Dess-Martin periodinane (DMP) to form benzothiazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane (DMP) in dichloromethane.
Reduction: Sodium borohydride in ethanol.
Substitution: Various nucleophiles in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include benzothiazole oxides, reduced benzothiazole derivatives, and substituted benzothiazole compounds .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide exhibits promising antimicrobial activity. Several studies have synthesized derivatives of this compound and evaluated their efficacy against various bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial enzymes, leading to reduced growth and survival of pathogens.
Anticancer Activity
The compound has also been explored for its anticancer properties. Studies suggest that it may disrupt cell signaling pathways associated with tumor progression. Specifically, it has shown potential in inhibiting the proliferation of cancer cells by targeting specific molecular receptors involved in cancer biology. The ability to bind selectively to these targets enhances its candidacy for further development as an anticancer therapeutic agent.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Research has demonstrated that modifications to the benzothiazole ring can significantly affect its potency against various biological targets. For instance, substituents on the phenyl ring have been shown to enhance enzyme inhibition properties, making it a focus for developing dual inhibitors targeting soluble epoxide hydrolase and fatty acid amide hydrolase .
Material Science
Beyond its medicinal applications, this compound has been investigated in materials science. Its unique chemical structure allows it to be used as a precursor for synthesizing novel materials with specific electronic or optical properties. This aspect opens avenues for applications in organic electronics and photonic devices.
Case Study 1: Antimicrobial Activity
A series of derivatives were synthesized based on this compound and tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited enhanced antibacterial activity compared to the parent compound, suggesting that structural modifications can lead to improved efficacy.
Case Study 2: Anticancer Mechanism
In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines through the activation of specific apoptotic pathways. This finding supports its potential as a lead compound in cancer drug development .
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Agents | Effective against various bacterial strains |
| Anticancer Therapeutics | Induces apoptosis in cancer cell lines | |
| Structure-Activity Relationship | Dual Inhibitors | Modifications enhance enzyme inhibition |
| Material Science | Organic Electronics | Potential precursor for novel materials |
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide involves its interaction with specific molecular targets. For instance, it can inhibit bacterial growth by targeting bacterial enzymes and disrupting their metabolic pathways . In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Table 1: Structural Analogues and Key Differences
Notes:
- Halogen vs. Alkyl Substituents : Bromo () and methyl groups differ in electronic and steric effects. Bromine’s electronegativity may enhance intermolecular interactions (e.g., halogen bonding), while methyl groups improve lipophilicity .
- Methoxy vs.
- Sulfonamide Functionalization : The sulfamoyl group in introduces hydrogen-bonding and metal-coordination capabilities, broadening applications in catalysis or drug design .
Physicochemical Properties
- Molecular Weight and Solubility :
- Thermal Stability :
- Benzothiazole-containing compounds generally show high thermal stability. The methyl group in the target compound may reduce melting points compared to halogenated analogues due to weaker intermolecular forces.
Crystallographic and Spectroscopic Insights
- Crystal Packing : Benzothiazole derivatives often form π-π stacked structures. The methyl group in the target compound may disrupt stacking compared to planar substituents like bromine or methoxy .
- Spectroscopic Characterization : IR and NMR data for analogues () confirm benzamide C=O stretches (~1650–1700 cm⁻¹) and benzothiazole C-S vibrations (~650 cm⁻¹). Methyl groups exhibit characteristic ¹H NMR signals at ~2.4 ppm .
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzothiazole moiety linked to a phenyl group and a methylbenzamide structure. The presence of nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and biological activities.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by targeting specific enzymes essential for bacterial survival. For instance, it interacts with the DprE1 enzyme, which is crucial for mycobacterial cell wall biosynthesis, leading to the death of Mycobacterium tuberculosis .
Anticancer Activity
In vitro studies have indicated that this compound possesses anticancer properties. Research involving human cancer cell lines has revealed that this compound can induce cytotoxic effects, inhibiting cell proliferation in a concentration-dependent manner. The compound's ability to disrupt cellular signaling pathways associated with cancer progression makes it a candidate for further investigation in cancer therapy .
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial metabolism and cancer cell signaling. For example, it disrupts the activity of DprE1 in mycobacteria and tyrosinase in melanoma cells .
- Cell Signaling Disruption : It interferes with signaling pathways that promote tumor growth and metastasis, thereby reducing cancer cell viability .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Mycobacterium tuberculosis. The results indicated a significant reduction in bacterial load when treated with this compound compared to controls. The mechanism was attributed to the inhibition of DprE1 enzyme activity, leading to compromised cell wall integrity.
Case Study 2: Anticancer Potential
In another study focusing on melanoma cells (B16F10), this compound was tested for its cytotoxic effects. The compound showed potent inhibition of tyrosinase activity and reduced melanin production. Cell viability assays confirmed that concentrations up to 20 µM did not exhibit cytotoxicity, suggesting a therapeutic window for potential clinical applications .
Data Tables
| Biological Activity | Target | Mechanism |
|---|---|---|
| Antimicrobial | DprE1 (Mycobacterium tuberculosis) | Enzyme inhibition |
| Anticancer | Tyrosinase (B16F10 cells) | Signaling disruption |
| Study Type | Findings |
|---|---|
| In vitro antimicrobial | Significant growth inhibition of M. tuberculosis |
| In vitro anticancer | Reduced melanin production and cytotoxicity at ≤20 µM |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide, and how can purity be ensured?
- Methodology : Multi-step synthesis typically involves coupling 1,3-benzothiazole derivatives with substituted phenylcarboxylic acids. Key steps include:
- Condensation : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI in dimethylformamide (DMF) under nitrogen atmosphere .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .
- Validation : Monitor reactions via TLC and confirm final structure using -NMR (δ 7.2–8.5 ppm for aromatic protons) and HRMS (e.g., [M+H] at m/z 373.4) .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?
- Techniques :
- X-ray crystallography : Resolves bond angles and dihedral angles between benzothiazole and benzamide moieties (e.g., C-S bond length ~1.74 Å) .
- NMR spectroscopy : -NMR confirms carbonyl resonance at ~168 ppm and benzothiazole carbons at 120–150 ppm .
- Mass spectrometry : Fragmentation patterns (e.g., loss of CO group at m/z 345) validate stability under ionization .
Q. What preliminary biological screening assays are recommended for this compound?
- Assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
- Anticancer : MTT assay (IC in HeLa or MCF-7 cells) .
- Anti-inflammatory : COX-2 inhibition via ELISA .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Approach :
- Dose-response curves : Test multiple concentrations (e.g., 1–100 µM) to identify non-linear effects .
- Solubility adjustments : Use DMSO/PBS mixtures (≤0.1% DMSO) to avoid solvent interference .
- Target validation : siRNA knockdown of suspected targets (e.g., EGFR or TNF-α) to confirm mechanism .
Q. What strategies optimize the compound’s selectivity for specific biological targets?
- SAR Insights :
- Substitution patterns : Introducing electron-withdrawing groups (e.g., -NO) at the benzamide para-position enhances kinase inhibition .
- Benzothiazole modifications : Fluorination at C6 of benzothiazole improves metabolic stability but may reduce solubility .
- Computational modeling : Docking studies (AutoDock Vina) to prioritize derivatives with high binding affinity to target proteins (e.g., ΔG < −8 kcal/mol) .
Q. How do reaction conditions impact yield and scalability?
- Critical factors :
- Temperature : Maintain 80–90°C during coupling to prevent byproduct formation .
- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Scale-up challenges : Replace dichloromethane with toluene for safer large-scale reactions .
Methodological Challenges and Solutions
Q. What are common pitfalls in solubility assessment, and how can they be mitigated?
- Issue : Low aqueous solubility (<10 µM) due to hydrophobic benzothiazole/benzamide groups .
- Solutions :
- Co-solvents : Use cyclodextrins or PEG-400 to enhance solubility .
- Prodrug design : Introduce phosphate esters at the amide nitrogen for improved bioavailability .
Q. How to address discrepancies between in vitro and in vivo efficacy?
- Strategies :
- Pharmacokinetics : Measure plasma half-life (e.g., LC-MS/MS) and adjust dosing regimens .
- Metabolite profiling : Identify active metabolites via hepatic microsome assays .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
